![molecular formula C40H34O2P2 B12890181 (2,11-Dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocine-1,12-diyl)bis(diphenylphosphine)](/img/structure/B12890181.png)
(2,11-Dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocine-1,12-diyl)bis(diphenylphosphine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,11-Dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocine-1,12-diyl)bis(diphenylphosphine) is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is known for its unique structural features, which include a dibenzo-dioxocine core and diphenylphosphine groups. These structural elements contribute to its reactivity and utility in different chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,11-Dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocine-1,12-diyl)bis(diphenylphosphine) typically involves the following steps:
Formation of the Dibenzo-dioxocine Core: The dibenzo-dioxocine core can be synthesized through the Friedländer condensation of 2-aminoarylketone with 1,4-cyclohexanedione under solvent-free conditions using p-toluenesulphonic acid.
Introduction of Diphenylphosphine Groups: The diphenylphosphine groups are introduced through a series of substitution reactions, where the dibenzo-dioxocine core reacts with diphenylphosphine reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(2,11-Dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocine-1,12-diyl)bis(diphenylphosphine) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of substituted dibenzo-dioxocine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2,11-Dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocine-1,12-diyl)bis(diphenylphosphine) is used as a ligand in coordination chemistry. Its unique structure allows it to form stable complexes with transition metals, which are useful in catalysis and material science .
Biology and Medicine
It can be used in the design of drugs and therapeutic agents that target specific enzymes or receptors .
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its reactivity and stability make it suitable for various manufacturing processes .
Mecanismo De Acción
The mechanism of action of (2,11-Dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocine-1,12-diyl)bis(diphenylphosphine) involves its interaction with molecular targets such as enzymes and receptors. The diphenylphosphine groups can form coordination bonds with metal ions, facilitating catalytic processes. Additionally, the dibenzo-dioxocine core can engage in π-π interactions with aromatic systems, influencing the compound’s reactivity and binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
6,7-Dihydrodibenzo[e,g][1,4]dioxocine: Shares the dibenzo-dioxocine core but lacks the diphenylphosphine groups.
13,14-Dimethyl-6,7-dihydrodibenzo[b,j][4,7]phenanthroline: Similar structural features but different functional groups.
Uniqueness
The uniqueness of (2,11-Dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocine-1,12-diyl)bis(diphenylphosphine) lies in its combination of the dibenzo-dioxocine core and diphenylphosphine groups. This combination imparts distinct chemical properties, making it highly versatile for various applications in chemistry, biology, and industry .
Propiedades
Fórmula molecular |
C40H34O2P2 |
|---|---|
Peso molecular |
608.6 g/mol |
Nombre IUPAC |
(16-diphenylphosphanyl-4,15-dimethyl-8,11-dioxatricyclo[10.4.0.02,7]hexadeca-1(12),2(7),3,5,13,15-hexaen-3-yl)-diphenylphosphane |
InChI |
InChI=1S/C40H34O2P2/c1-29-23-25-35-37(39(29)43(31-15-7-3-8-16-31)32-17-9-4-10-18-32)38-36(42-28-27-41-35)26-24-30(2)40(38)44(33-19-11-5-12-20-33)34-21-13-6-14-22-34/h3-26H,27-28H2,1-2H3 |
Clave InChI |
SKFBMPKUMLAXBZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(C=C1)OCCOC3=C2C(=C(C=C3)C)P(C4=CC=CC=C4)C5=CC=CC=C5)P(C6=CC=CC=C6)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


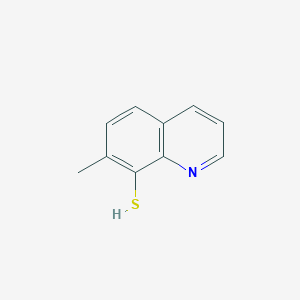

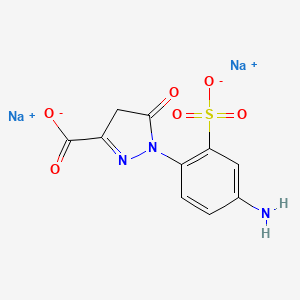

![5H-Oxazolo[3,2-A]pyridin-5-OL](/img/structure/B12890135.png)

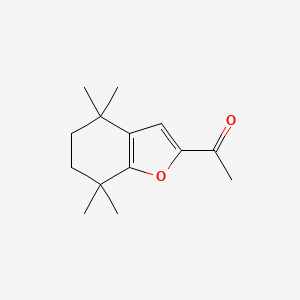
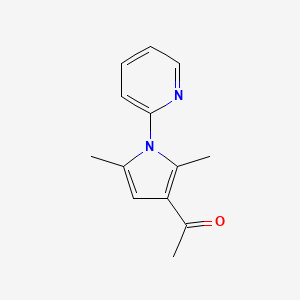
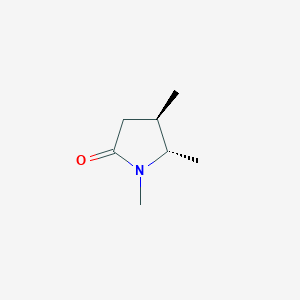
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide](/img/structure/B12890165.png)
![Benzaldehyde, 4-[2-[5-methyl-2-(2-thienyl)-4-oxazolyl]ethoxy]-](/img/structure/B12890173.png)



